N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
Introduction to Quinazolinone-Acetamide Hybrids in Modern Medicinal Chemistry
Historical Evolution of Quinazolinone-Based Pharmacophores
The quinazolinone nucleus, first synthesized in 1860 via cyclization of anthranilic acid and cyanogens, gained prominence in the 1950s with the isolation of antimalarial alkaloids such as febrifugine. Early synthetic derivatives like methaqualone (2-methyl-3-o-tolyl-4-(3H)-quinazolinone) demonstrated sedative-hypnotic effects, underscoring the scaffold’s CNS activity. By the late 20th century, structural modifications revealed broader pharmacological potential:
- Anticancer Applications : Quinazolinones mimic folic acid’s pteridine ring, enabling interference with nucleotide synthesis. This led to FDA-approved drugs like erlotinib and gefitinib for lung cancer.
- Antimicrobial Expansion : 2,4-Diaminoquinazolines exhibited 10-fold potency improvements against Mycobacterium tuberculosis ATP synthase, addressing multidrug-resistant strains.
- Hybridization Trends : Post-2010, acetamide conjugates emerged to enhance solubility and binding affinity. For example, quinazolinone-1,2,3-triazole-acetamide hybrids achieved IC50 values of 4.8 μM against α-glucosidase, surpassing acarbose (750.0 μM).
Table 1: Milestones in Quinazolinone Drug Development
Rational Design Principles for N-(4-Acetylphenyl)-2-(2-Oxo-4-Phenyl-1,2-Dihydroquinazolin-1-Yl)Acetamide
The compound’s design merges three critical elements:
- Quinazolinone Core : The 2-oxo-4-phenyl-1,2-dihydroquinazolinone moiety provides a planar aromatic system for π-π stacking with enzyme active sites, such as ATP-binding pockets in kinases. Substituents at C4 (phenyl) enhance hydrophobic interactions, while the lactam oxygen at C2 stabilizes hydrogen bonds.
- Acetamide Linker : The -NH-CO-CH2- group bridges the quinazolinone and 4-acetylphenyl groups, introducing conformational flexibility. This spacer accommodates steric demands in crowded binding sites, as observed in KSP (kinesin spindle protein) inhibitors.
- 4-Acetylphenyl Tail : The acetyl group at the para position serves dual roles:
Structural Activity Relationship (SAR) Insights
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-27-21-10-6-5-9-20(21)23(26-24(27)30)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZCMLAJXRRLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the quinazoline family, which is known for various biological activities. The compound's structure can be represented as follows:
This structure features an acetyl group and a quinazoline moiety, which are crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.
A notable study demonstrated that this compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli in disc diffusion assays .
Anti-inflammatory Activity
This compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : As a COX inhibitor, it reduces inflammatory mediators.
- Antioxidant Activity : Studies have shown that quinazoline derivatives can scavenge free radicals and reduce oxidative stress .
Case Studies
Several case studies highlight the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
- N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (309726-60-1) This analog () replaces the 4-acetylphenyl group with a simpler acetamide-substituted phenyl ring. However, the retained quinazolinone core suggests similar DNA-binding or kinase-inhibitory activity .
- 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide () This derivative introduces a thioether bridge and additional halogenated aryl groups (4-fluoro and 4-chloro). The sulfur atom may improve metabolic stability, while electron-withdrawing substituents could enhance oxidative resistance. The dual quinazolinone motifs may confer dual-target activity, a feature absent in the target compound .
Heterocyclic Acetamide Derivatives
- MRS1706 (N-(4-acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide) MRS1706 () shares the 4-acetylphenyl acetamide group but replaces the quinazolinone with a purine-dione scaffold. This structural shift likely redirects activity toward adenosine A2B receptors rather than DNA or kinases. The phenoxy linker in MRS1706 may reduce conformational rigidity compared to the target compound’s direct acetamide linkage .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () This benzothiazole analog (from a European patent) features a trifluoromethyl group, enhancing metabolic resistance and lipophilicity. The benzothiazole core, unlike quinazolinone, is associated with antitumor and antimicrobial activities, suggesting divergent therapeutic applications .
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide ()
This compound’s sulfonamide-containing benzothiazole ring and hydroxyphenyl group increase polarity, improving aqueous solubility but possibly reducing cellular uptake compared to the target compound. The trioxo group introduces strong electron-withdrawing effects, which may alter redox behavior .
Physicochemical and Pharmacokinetic Comparison
*Predicted values based on structural analogs.
Key Research Findings
- Target Compound vs. Quinazolinone Analogs: The 4-acetylphenyl group in the target compound enhances lipophilicity (LogP ~3.2 vs. ~2.5 for 309726-60-1), favoring passive diffusion across biological membranes. However, this may compromise aqueous solubility, necessitating formulation optimization .
- Activity vs. Purine-Based Analogs: Unlike MRS1706, the target compound lacks a purine motif, likely excluding adenosine receptor activity. Instead, its quinazolinone core aligns with topoisomerase or kinase inhibition, as seen in other quinazolinone drugs (e.g., gefitinib) .
- Metabolic Stability : Halogenated derivatives () exhibit longer half-lives in vitro due to reduced cytochrome P450 metabolism, whereas the target compound’s acetyl group may undergo hydrolysis or glucuronidation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide?
- Methodology : The compound can be synthesized via alkylation or nucleophilic substitution reactions. For example, reacting a quinazolinone intermediate with N-(4-acetylphenyl)-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target compound. Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 molar ratio of quinazolinone to chloroacetamide) improves yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Q. How can the molecular structure and purity of this compound be validated experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for precise structural elucidation. Refinement with SHELXL (part of the SHELX suite) resolves bond lengths, angles, and hydrogen-bonding networks . Complement with spectroscopic techniques:
- ¹H/¹³C NMR : Verify substituent integration and chemical shifts (e.g., acetylphenyl protons at δ ~2.5 ppm, quinazolinone carbonyl at δ ~170 ppm).
- FT-IR : Confirm key functional groups (C=O stretch at ~1670–1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks matching the theoretical mass .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline form?
- Methodology : Analyze SC-XRD data to identify intermolecular interactions. For example, the quinazolinone’s carbonyl oxygen may form C=O⋯H-N hydrogen bonds with adjacent acetamide NH groups (distance ~2.8–3.0 Å), stabilizing layered packing . Graph set analysis (Etter’s formalism) classifies motifs as R₂²(8) or C(4) chains, critical for predicting solubility and stability .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting quinazolinone derivatives?
- Methodology :
- Analog Synthesis : Introduce substituents at the 4-phenyl (e.g., electron-withdrawing groups) or acetylphenyl positions to modulate electronic effects .
- Biological Assays : Test inhibition of adenosine receptors (A2B subtype) using competitive binding assays (IC₅₀ determination via radioligand displacement) .
- Computational Modeling : Dock optimized conformations into receptor active sites (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. How can computational methods resolve contradictions in biological activity data for analogues?
- Methodology :
- Molecular Dynamics (MD) Simulations : Assess ligand-receptor binding stability (RMSD < 2.0 Å over 100 ns trajectories) to identify false negatives from experimental assays .
- Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay variability (e.g., cell type, ATP concentration) .
- Purity Validation : Re-test compounds with conflicting results using HPLC-MS to rule out degradation or impurities .
Q. What crystallographic techniques are critical for resolving disorder or twinning in this compound’s structure?
- Methodology : For disordered regions (e.g., rotating phenyl rings), use SHELXL’s PART and AFIX commands to refine occupancies. For twinned crystals, apply the TWIN and BASF instructions to deconvolute overlapping reflections . High-resolution data (d-spacing < 0.8 Å) and multi-scan absorption corrections (SADABS) improve accuracy .
Q. How should researchers navigate patent landscapes for novel quinazolinone-acetamide derivatives?
- Methodology : Use patent databases (e.g., USPTO, Espacenet) with keyword filters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
